(2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
Description
(2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its furobenzoxazinone core, which is fused with methoxyphenyl and trimethoxybenzylidene groups. The presence of multiple methoxy groups and the benzylidene moiety contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C27H25NO7 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2Z)-8-(4-methoxyphenyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
InChI |
InChI=1S/C27H25NO7/c1-30-18-7-5-17(6-8-18)28-14-20-21(34-15-28)10-9-19-26(29)25(35-27(19)20)12-16-11-23(32-3)24(33-4)13-22(16)31-2/h5-13H,14-15H2,1-4H3/b25-12- |
InChI Key |
SQBDHFMZBRFAMM-ROTLSHHCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5OC)OC)OC)/C4=O)OC2 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5OC)OC)OC)C4=O)OC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the benzylidene intermediate. This intermediate is then subjected to cyclization with a furobenzoxazinone precursor under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of halogens or nitro groups on the phenyl rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene) exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes involved in tumor growth and proliferation. For instance:
- Inhibition of Kinases : The compound may act as an inhibitor of certain kinases which are crucial in cancer cell signaling pathways.
- Induction of Apoptosis : Research has shown that similar structures can lead to programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens. Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.
Polymer Chemistry
The incorporation of (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene) into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials. The functional groups present in the compound allow for potential cross-linking reactions during polymerization processes.
Photonic Materials
Due to its unique optical properties, this compound can be explored for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for use in sensors and display technologies.
Synthesis and Characterization
The synthesis of (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene) typically involves multi-step organic reactions that include condensation reactions between appropriate aldehydes and amines. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related benzoxazine derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through mitochondrial pathways, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another investigation, a series of methoxy-substituted benzoxazines were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Other furobenzoxazinone derivatives
Uniqueness
(2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a member of the benzoxazine family known for its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a complex arrangement of methoxy groups and a furobenzoxazine core. Its synthesis typically involves multi-step organic reactions that incorporate various reagents to achieve the desired heterocyclic framework. For instance, the synthesis may include the use of aryl-hydrazones and cyclization reactions under specific conditions to yield the final product with high purity and yield.
Anticancer Properties
Research indicates that compounds within the benzoxazine class exhibit significant anticancer activity. The mechanism often involves the inhibition of heat shock protein 90 (HSP90), which is crucial for the stability and function of several client proteins that promote cancer cell growth. For example, derivatives of benzoxazines have shown promising results in inhibiting tumor growth in various cancer models .
Antimicrobial Activity
Benzoxazine derivatives have been evaluated for their antimicrobial properties. Studies have demonstrated that certain compounds exhibit effective antifungal and antibacterial activities against a range of pathogens. For instance, compounds similar to our target have shown efficacy against Rhizoctonia solani, a common plant pathogen .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been highlighted in recent studies. It has been found to modulate inflammatory pathways, notably by repressing MAPK/NF-κB signaling pathways in cellular models . This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on related benzoxazine derivatives showed that certain modifications significantly enhanced their binding affinity to cancer-related targets. This was particularly evident in compounds that effectively inhibited HSP90 activity .
- Antifungal Activity : In another investigation, derivatives similar to (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one were synthesized and tested against fungal strains. Results indicated that specific substitutions on the benzoxazine core led to improved antifungal efficacy .
- Inflammation Modulation : Research has shown that benzoxazine derivatives can significantly reduce pro-inflammatory cytokines in vitro. These findings support their potential use as therapeutic agents in conditions characterized by chronic inflammation .
Data Summary Table
Q & A
Q. What spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and structural integrity of the compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to identify functional groups, methoxy substitutions, and benzylidene configurations. Compare coupling constants to confirm Z/E isomerism .
- X-ray Crystallography: Resolve the crystal structure to validate the (2Z) configuration and fused furo-benzoxazinone ring system .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
Q. What are the standard protocols for synthesizing the compound, and what are common yield-limiting steps?
Answer:
- Key Steps:
Condensation of 4-methoxyphenyl precursors with 2,4,5-trimethoxybenzaldehyde under acidic conditions to form the benzylidene moiety .
Cyclization via [3,3]-sigmatropic rearrangement or nucleophilic substitution to construct the furo-benzoxazinone scaffold .
- Optimization: Use anhydrous solvents (e.g., THF) and controlled reaction temperatures (0–25°C) to minimize side reactions. Catalytic bases like NaH improve cyclization efficiency .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide experimental prioritization?
Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to predict metabolic stability .
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., methoxy groups) with solubility and membrane permeability .
- Docking Studies: Screen against target proteins (e.g., kinases) to prioritize bioactivity assays. Use Schrödinger Suite or AutoDock Vina for binding affinity predictions .
Q. What experimental design considerations are critical for assessing the compound’s bioactivity in pharmacological studies?
Answer:
- In Vitro Assays: Use randomized block designs with positive/negative controls to minimize batch effects. For cytotoxicity studies, IC50 values should be calculated across ≥3 replicates .
- Dose-Response Curves: Employ nonlinear regression models (e.g., Hill equation) to quantify potency. Include solvent controls (e.g., DMSO) to rule out vehicle interference .
- Data Validation: Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) .
Q. How should researchers address discrepancies in data regarding the compound’s stability under varying environmental conditions?
Answer:
- Controlled Degradation Studies: Expose the compound to UV light, humidity, and pH gradients (e.g., pH 3–10) to identify degradation pathways. Monitor via HPLC-MS .
- Statistical Analysis: Apply multivariate regression to isolate factors (e.g., temperature > light > pH) contributing to instability .
- Cross-Study Comparison: Reconcile conflicting data by standardizing protocols (e.g., ISO guidelines for environmental testing) .
Q. What strategies are recommended for elucidating the compound’s metabolic pathways in biological systems?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites. Use LC-MS/MS with isotopic labeling for trace metabolite detection .
- Isotope Tracing: Adminstrate deuterated analogs to track metabolic transformations in vivo .
- Pathway Mapping: Integrate metabolomics data with KEGG or MetaCyc databases to map enzymatic pathways .
Q. How can researchers validate the compound’s mechanism of action when initial bioassay results are inconsistent?
Answer:
- Target Deconvolution: Combine CRISPR-Cas9 knockout screens with proteomic profiling to identify interacting proteins .
- Biophysical Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .
- Genetic Rescue Experiments: Reintroduce putative targets in knockout models to restore observed bioactivity .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis Optimization
| Step | Solvent | Catalyst | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Benzylidene Formation | THF | HCl | 0°C | 45–60% | |
| Cyclization | Dry DCM | NaH | 25°C | 70–85% |
Q. Table 2: Stability Testing Parameters
| Condition | pH | Temperature | Light Exposure | Key Degradation Product |
|---|---|---|---|---|
| Acidic Hydrolysis | 3.0 | 40°C | None | Demethylated derivative |
| Photolysis | 7.4 | 25°C | 300 nm, 48 h | Oxidized furo ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
